molecular formula C16H30N2O3 B1457142 Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate CAS No. 1232060-12-6

Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate

Cat. No.: B1457142
CAS No.: 1232060-12-6
M. Wt: 298.42 g/mol
InChI Key: JYVJIRQBIKCZGN-UHFFFAOYSA-N
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Description

Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate is a chemical compound with the molecular formula C16H30N2O3 . It has an average mass of 298.421 Da and a mono-isotopic mass of 298.225647 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a tetrahydropyran ring, which is a six-membered ring with one oxygen atom .


Physical and Chemical Properties Analysis

This compound is a white to off-white powder . It has a predicted boiling point of 492.8±35.0 °C and a predicted density of 1.14±0.1 g/cm3 . It should be stored in a dry place, preferably in a freezer, under -20°C .

Scientific Research Applications

Synthesis and Intermediates

  • This compound serves as a crucial intermediate in synthesizing a range of biologically active compounds, including those with potential anticancer properties. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is highlighted as an essential intermediate for small molecule anticancer drugs, underscoring the importance of such intermediates in drug development processes (Zhang et al., 2018).

Molecular Synthesis Techniques

  • Research has detailed synthetic methodologies for generating compounds similar to or including tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate. These methodologies offer insights into the compound's versatility and utility in synthesizing complex molecules. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, demonstrates the compound's role in the pharmaceutical industry (Wang et al., 2015).

Structural and Chemical Studies

  • Several studies have focused on the structural analysis and characterization of related compounds, offering valuable data for further pharmaceutical research and development. The crystal structure analysis of similar compounds provides a foundation for understanding the molecular configurations essential for biological activity and could guide the design of new therapeutic agents (Gumireddy et al., 2021).

Properties

IUPAC Name

tert-butyl 4-[methyl(oxan-4-yl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-9-5-13(6-10-18)17(4)14-7-11-20-12-8-14/h13-14H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVJIRQBIKCZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-methylaminopiperidine-1-carboxylic acid tert-butyl ester (200 mg, 0.93 mmol), tetrahydropyran-3-one (187 mg, 1.87 mmol), 4 Å powdered molecular sieves (550 mg) and DIPEA (323 μl, 241 mg, 1.87 mmol) in DCM (10 mL) was stirred at room temperature for 30 min before the addition of sodium triacetoxyborohydride (396 mg, 1.87 mmol). The reaction mixture was stirred at room temperature for 16 h then diluted with DCM and washed with H2O. The organic phase was dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, MeOH:DCM, 0-10%) affording 4-[Methyl(tetrahydropyran-4-yl)amino]piperidine-1-carboxylic acid tert-butyl ester as an oil (101 mg, 36%). 1H NMR (CDCl3, 300 MHz): δ 4.24-4.07 (m, 2H); 4.06-3.96 (m, 2H); 3.43-3.32 (m, 2H); 2.78-2.63 (m, 4H); 2.25 (s, 3H); 1.77-1.60 (m, 8H); 1.46 (s, 9H).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step One
Name
Quantity
323 μL
Type
reactant
Reaction Step Two
Quantity
396 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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